N-(2-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Description

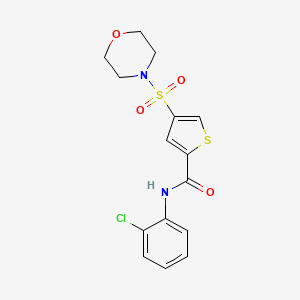

N-(2-Chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative featuring a 2-chlorophenyl substituent and a 4-morpholinylsulfonyl group. The morpholinylsulfonyl group may enhance solubility or modulate pharmacokinetics compared to simpler sulfonamides.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-12-3-1-2-4-13(12)17-15(19)14-9-11(10-23-14)24(20,21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHIRBYQMBARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the areas of anticoagulation and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Molecular Weight : 304.79 g/mol

- Chemical Class : Thiophene derivative

- Functional Groups : Sulfonamide, chlorophenyl

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant activity. It acts as an inhibitor of activated blood coagulation factor X, making it a candidate for therapeutic use in conditions such as thrombosis and embolism. The compound has shown efficacy in preventing thrombus formation after surgical procedures and in managing thrombotic diseases .

Table 1: Anticoagulant Activity Overview

| Study Reference | Inhibition Mechanism | Efficacy | Conditions Treated |

|---|---|---|---|

| Factor X Inhibition | High | Thrombosis, Embolism | |

| Anticonvulsant Activity | Moderate | Epilepsy Models |

Antimicrobial Activity

In addition to its anticoagulant properties, the compound has been evaluated for its antimicrobial potential. A study focusing on chloroacetamide derivatives found that compounds with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria and fungi like Candida albicans. The presence of a chlorophenyl group is believed to contribute to its lipophilicity, facilitating cell membrane penetration .

Table 2: Antimicrobial Activity Data

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Highly Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Study 1: Anticoagulant Efficacy

In a controlled experiment, this compound was administered to animal models exhibiting thrombotic conditions. Results indicated a significant reduction in thrombus formation compared to control groups, showcasing its potential as a therapeutic agent in clinical settings .

Study 2: Antimicrobial Testing

A series of tests were conducted on various strains of bacteria and fungi to assess the antimicrobial efficacy of the compound. The results demonstrated that compounds with similar structures showed varying degrees of effectiveness based on their substituents. Notably, those with halogen substitutions displayed superior activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research indicates that thiophene derivatives, including N-(2-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, can inhibit viral replication. A notable study demonstrated that similar compounds suppress the PA endonuclease activity of the influenza A virus, suggesting potential as antiviral agents . This mechanism could be leveraged for developing treatments against viral infections.

1.2 Anticancer Properties

Thiophene derivatives have been investigated for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy . The ability to target specific pathways involved in tumor growth could enhance therapeutic efficacy.

Pharmacological Applications

2.1 Blood Coagulation Inhibition

This compound may also have applications in the field of hematology. Research on related compounds indicates their potential as inhibitors of blood coagulation factors, specifically targeting Factor Xa, which plays a crucial role in the coagulation cascade . Such properties could position this compound as a novel anticoagulant agent, offering alternatives to existing therapies that often have significant side effects.

Several studies underscore the potential of thiophene derivatives in drug development:

- Influenza Virus Inhibition : A study published on ResearchGate highlighted a novel small-molecule inhibitor of influenza A virus that acts through mechanisms similar to those proposed for this compound .

- Anticancer Activity : Research has shown that similar compounds can effectively induce cell death in various cancer cell lines, suggesting a pathway for further exploration of this compound's anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-3-[Methyl(4-Methylphenyl)Sulfamoyl]-4-Phenyl-2-Thiophenecarboxamide

- Molecular Formula : C₂₅H₂₁ClN₂O₃S₂

- Molecular Weight : 497.024 g/mol

- Key Features :

- Substituted at the 4-chlorophenyl position (vs. 2-chlorophenyl in the target compound).

- Contains a methyl(4-methylphenyl)sulfamoyl group at position 3 of the thiophene ring, differing from the morpholinylsulfonyl group in the target compound.

- Additional phenyl group at position 4 of the thiophene core.

M8-B Hydrochloride (N-(2-Aminoethyl)-N-[[3-Methoxy-4-Phenylmethoxy]Phenyl]Methyl]-2-Thiophenecarboxamide Hydrochloride)

- Molecular Formula: Not explicitly provided (estimated C₂₄H₂₆ClN₃O₃S).

- Molecular Weight : ~480 g/mol (approximated).

- Key Features: Features a 2-aminoethyl group and a benzyloxy-methoxybenzyl substituent on the thiophene carboxamide. Demonstrated activity as a TRPM8 antagonist, highlighting the pharmacological relevance of thiophenecarboxamide derivatives in neuroinflammatory conditions .

- Contrast: The absence of a sulfonyl group and the presence of an aminoethyl side chain distinguish M8-B from the target compound, suggesting divergent biological targets.

N-(4-Chlorophenyl)Thiophene-2-Sulfonamide

- Molecular Formula: C₁₀H₈ClNO₂S₂

- Molecular Weight : 273.76 g/mol

- Key Features :

- Simpler structure with a sulfonamide group directly attached to thiophene.

- Lacks the carboxamide and morpholinyl substituents present in the target compound.

- Implications : The sulfonamide moiety may target carbonic anhydrases or cyclooxygenases, whereas carboxamide derivatives often exhibit broader kinase or receptor modulation .

Structural and Functional Data Table

Research Findings and Implications

- Sulfonyl vs.

- Chlorophenyl Position : The 2-chlorophenyl substituent (target) vs. 4-chlorophenyl () could influence steric interactions in target binding pockets, altering selectivity .

- Pharmacological Diversity : M8-B’s TRPM8 antagonism () suggests that thiophenecarboxamides can target ion channels, but the target compound’s morpholinylsulfonyl group may redirect activity toward kinase or protease inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.